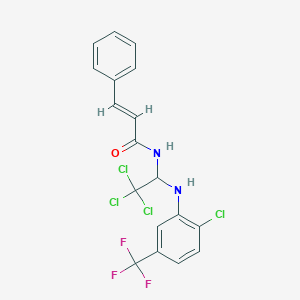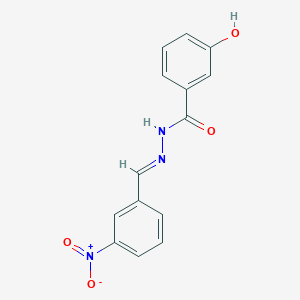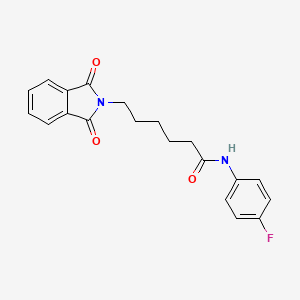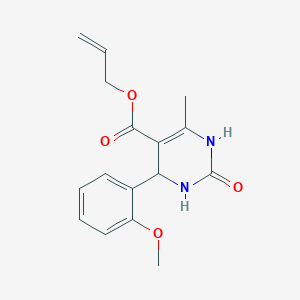![molecular formula C33H35N3O2S4 B11704456 (5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704456.png)
(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule featuring multiple thiazolidinone and thiazole rings. Such compounds are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of thiazolidinone and thiazole rings. Typical synthetic routes may include:
Formation of Thiazolidinone Rings: This can be achieved through the reaction of amines with carbon disulfide and α-halo ketones.
Formation of Thiazole Rings: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides.
Coupling Reactions: The final compound may be formed through coupling reactions that link the thiazolidinone and thiazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone rings may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could potentially modify the thiazole rings.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry
The compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Due to the presence of thiazolidinone and thiazole rings, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings.
Thiazole Derivatives: Compounds with similar thiazole rings.
Uniqueness
The unique combination of thiazolidinone and thiazole rings, along with the specific substituents, may confer unique properties to the compound, such as enhanced biological activity or stability.
Properties
Molecular Formula |
C33H35N3O2S4 |
|---|---|
Molecular Weight |
633.9 g/mol |
IUPAC Name |
(2Z,5Z)-3-butyl-2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H35N3O2S4/c1-4-7-21-35-30(37)25(40-32(35)29-31(38)36(22-8-5-2)33(39)42-29)19-20-26-34(6-3)27(23-15-11-9-12-16-23)28(41-26)24-17-13-10-14-18-24/h9-20H,4-8,21-22H2,1-3H3/b25-19-,26-20+,32-29- |
InChI Key |
SHLCZGPYHQQWTI-ZQYWIHSOSA-N |
Isomeric SMILES |
CCCCN1/C(=C/2\C(=O)N(C(=S)S2)CCCC)/S/C(=C\C=C\3/N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)/C1=O |
Canonical SMILES |
CCCCN1C(=C2C(=O)N(C(=S)S2)CCCC)SC(=CC=C3N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B11704374.png)
![N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11704376.png)
![4-[1-(3-Methoxyphenyl)cyclopentyl]phenol](/img/structure/B11704380.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)

![[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B11704392.png)
![2-nitro-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11704400.png)


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704415.png)

![3-methoxy-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704423.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11704437.png)
![ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11704448.png)
